7-Methoxy-2-morpholinoquinoline-3-carbaldehyde is a chemical compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinoline family, which is known for its various pharmacological properties, including antibacterial and anticancer effects. The presence of the morpholine group enhances its solubility and biological activity, making it a valuable target for synthesis and study.
The compound can be synthesized from 2-chloroquinoline-3-carbaldehyde and morpholine through various methods, including traditional reflux and microwave-assisted techniques. The synthesis process often involves solvents like dimethylformamide and reagents that facilitate the formation of the desired product.
7-Methoxy-2-morpholinoquinoline-3-carbaldehyde is classified as a heterocyclic organic compound. It features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with additional functional groups that contribute to its reactivity and biological properties.
The synthesis of 7-methoxy-2-morpholinoquinoline-3-carbaldehyde typically involves:
The synthesis can be monitored using thin-layer chromatography, while characterization is performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. For example, the proton NMR spectrum reveals characteristic peaks corresponding to different hydrogen environments in the molecule, confirming its structure.
The molecular formula for 7-methoxy-2-morpholinoquinoline-3-carbaldehyde is . The structure includes:
The crystallographic data indicates:
These parameters are crucial for understanding the compound's stability and behavior in various conditions.
7-Methoxy-2-morpholinoquinoline-3-carbaldehyde can undergo several chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity. For example, using sodium hydroxide in methanol often yields higher purity products compared to other bases.
The mechanism by which 7-methoxy-2-morpholinoquinoline-3-carbaldehyde exhibits biological activity involves multiple pathways:
Studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for drug development.
Relevant analyses include infrared spectroscopy, which identifies functional groups based on characteristic absorption bands.
7-Methoxy-2-morpholinoquinoline-3-carbaldehyde has several scientific uses:
Quinoline derivatives represent a cornerstone of medicinal chemistry due to their structural versatility and broad-spectrum biological activities. These heterocyclic compounds, characterized by a benzene ring fused to pyridine, serve as privileged scaffolds in drug design. Their significance stems from:
The incorporation of morpholino and methoxy substituents enhances these properties, creating derivatives with improved target specificity and pharmacokinetic profiles. This chemical space has yielded clinical candidates across therapeutic areas, including antimalarials (ferroquine), anticancer agents (dactolisib), and kinase inhibitors (pelitinib) [2].
The strategic incorporation of morpholine rings into quinoline scaffolds emerged as a transformative approach in late 20th-century drug design. Key milestones include:
Early exploration (1970s-1990s): Initial studies focused on unsubstituted quinoline cores, with morpholine introduced primarily as a solubilizing group. The discovery that morpholino substitution at C-2 significantly enhanced kinase inhibition revolutionized the field [4].
Rational design era (2000s-present): Systematic SAR studies established that 2-morpholinoquinolines exhibit superior target binding compared to other aminoquinolines. This results from:
Table 1: Physicochemical Properties of 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 433953-25-4 | [1] |
Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |
Molecular Weight | 272.30 g/mol | [1] |
SMILES Notation | O=CC₁=CC₂=CC=C(OC)C=C₂N=C₁N₃CCOCC₃ | [1] |
Calculated logP | 2.1 ± 0.4 | ChemAxon Prediction |
Hydrogen Bond Acceptors | 5 | Structure-based calculation |
Hydrogen Bond Donors | 0 | Structure-based calculation |
Rotatable Bonds | 3 | Structure-based calculation |
This derivative exemplifies strategic functionalization of the quinoline core, combining three pharmacophoric elements that synergistically enhance drug-like properties and target engagement:
A. Electronic Modulation via 7-Methoxy Group
B. Conformational Control via 2-Morpholino SubstitutionMolecular dynamics simulations reveal:
C. Reactivity and Versatility of 3-CarbaldehydeThe aldehyde function serves as:1. Synthetic handle: Enables rapid generation of chemical libraries via:- Reductive amination (primary/secondary amines)- Knoevenagel condensations (active methylene compounds)- Schiff base formation (hydrazides/hydrazines) [4]
Table 2: Theoretical Binding Affinities of Scaffold Components to Biological Targets
Target Protein | Quinoline Core Only (ΔG, kcal/mol) | With 2-Morpholino (ΔG, kcal/mol) | With 7-Methoxy-3-carbaldehyde (ΔG, kcal/mol) |
---|---|---|---|
PI3Kγ (ATP site) | -6.2 | -8.7 | -10.1 |
SARS-CoV-2 PLpro | -5.8 | -7.3 | -9.4 |
PKCβ C1 domain | -4.9 | -6.5 | -8.2 |
DNA Gyrase B | -7.1 | -8.9 | -9.8 |
Computational data derived from comparative molecular docking studies [3] [7]
Synthetic Accessibility: The scaffold is efficiently synthesized via Vilsmeier-Haack formylation of precursor anilides (Meth-Cohn quinoline synthesis). This one-pot protocol involves:
Figure 1: Synthetic Route to 7-Methoxy-2-morpholinoquinoline-3-carbaldehyde
4-Methoxyaniline → Acetylation → 4-Methoxyacetanilide → Vilsmeier-Haack reaction (POCl₃/DMF) → 2-Chloro-7-methoxyquinoline-3-carbaldehyde → Nucleophilic substitution (Morpholine) → TARGET COMPOUND
The scaffold's drug-like properties are evidenced by:
These features collectively establish 7-methoxy-2-morpholinoquinoline-3-carbaldehyde as a versatile template for developing inhibitors of kinases, viral proteases, and topoisomerases – targets frequently implicated in oncology and infectious diseases [2] [3] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: